molecular formula C20H30N4S2 B2613570 N-cyclohexyl-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbothioamide CAS No. 899993-66-9

N-cyclohexyl-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbothioamide

Cat. No.: B2613570
CAS No.: 899993-66-9
M. Wt: 390.61
InChI Key: FTJYPFJRIKLINS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as CCT251545, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of CCT251545 consists of a piperazine ring attached to a cyclohexyl group and a phenyl group. The phenyl group is further substituted with a dimethylamino group .


Physical and Chemical Properties Analysis

CCT251545 has a density of 1.2±0.1 g/cm³, a boiling point of 527.6±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 80.2±3.0 kJ/mol and a flash point of 272.9±32.9 °C . The compound has a molar refractivity of 117.0±0.4 cm³ and a polarizability of 46.4±0.5 10^-24 cm³ .

Scientific Research Applications

  • Antimicrobial Activity : A series of N-acyl and N-aryl derivatives, including compounds structurally related to N-cyclohexyl-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbothioamide, have been synthesized and shown to exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. This highlights their potential as leads for the development of new antimicrobial agents (Al-Abdullah et al., 2015; Babu et al., 2015).

  • Hypoglycemic Activity : In addition to antimicrobial properties, certain derivatives have shown significant hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting potential applications in the treatment of diabetes (Al-Abdullah et al., 2015).

  • Antiplatlet and Other Activities : Derivatives of this compound have demonstrated platelet antiaggregating activity superior or comparable to that of acetylsalicylic acid, alongside moderate analgesic, anti-inflammatory, and hypotensive activities in animal models, showcasing their versatility as pharmaceutical agents (Ranise et al., 1993).

  • Biofilm Inhibition and Enzyme Inhibitory Activity : Some novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent biofilm inhibition activities against various bacterial strains, as well as inhibitory activities against MRSA and VRE bacterial strains. Additionally, these compounds have exhibited significant inhibitory activity against the MurB enzyme, suggesting potential in combating bacterial resistance mechanisms (Mekky & Sanad, 2020).

  • Potential Central Nervous System Agents : The synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, related to the dimethylamino phenylcarbonothioyl piperazine structure, have indicated marked inhibition of tetrabenazine-induced ptosis, a property associated with antidepressants. This suggests their potential application as central nervous system agents (Martin et al., 1981).

Mechanism of Action

The mechanism of action of CCT251545 is not explicitly mentioned in the available literature.

Properties

IUPAC Name

N-cyclohexyl-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4S2/c1-22(2)18-10-8-16(9-11-18)19(25)23-12-14-24(15-13-23)20(26)21-17-6-4-3-5-7-17/h8-11,17H,3-7,12-15H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYPFJRIKLINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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